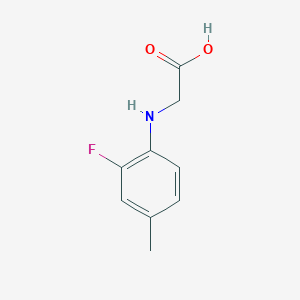

(2-Fluoro-4-methyl-phenylamino)-acetic acid

Description

Significance of the Phenylaminoacetic Acid Scaffold in Chemical Space

The N-aryl glycine (B1666218) framework, of which phenylaminoacetic acid is a primary example, is a prevalent scaffold in diverse areas of chemical science. These structures are valued for their synthetic versatility and their presence in biologically active molecules. As derivatives of the simplest amino acid, glycine, they provide a foundational structure that can be readily modified to explore chemical space.

In synthetic chemistry, N-aryl glycines are key intermediates. They undergo a variety of chemical transformations, including C-H functionalization, allowing for the creation of complex and unnatural α-amino acids which are crucial building blocks for novel peptides and other bioactive compounds. nsf.govnih.gov For instance, methods have been developed for the late-stage installation of aryl rings onto the α-carbon of N-arylglycinyl peptides, enabling studies of structure-activity relationships. nsf.gov Furthermore, these scaffolds are utilized in photoredox cross-dehydrogenative coupling reactions to synthesize indole-decorated glycine derivatives, which are of interest due to the prevalence of the indole (B1671886) nucleus in natural products and biologically active compounds. nih.gov

In medicinal chemistry, the phenylglycine moiety is found in important classes of antibiotics. nsf.gov Moreover, N-substituted glycine oligomers, known as peptoids, are studied as biomimetic "foldamers." The introduction of N-aryl side chains has been shown to enforce conformational stability by favoring trans-amide bonds, a crucial step in the rational design of new structural motifs in biomimetic systems. acs.org

Role of Fluorinated Aromatic Systems in Advanced Chemical Research

The incorporation of fluorine into aromatic systems is a widely recognized strategy in modern drug discovery and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological properties. researchgate.netresearchgate.net

Introducing fluorine can modulate several key parameters of a potential drug molecule. researchgate.netnih.gov These include:

Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation. This can increase a drug's half-life and bioavailability. researchgate.net

Binding Affinity: Fluorine's electronegativity can lead to favorable electrostatic and hydrogen-bond interactions with protein receptors, enhancing binding affinity and potency. researchgate.net

Lipophilicity: Fluorination of an aromatic ring generally increases lipophilicity, which can improve a molecule's ability to cross cell membranes. nih.govmdpi.com

pKa Alteration: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing a drug's solubility and absorption profile. nih.govmdpi.com

The growing importance of this strategy is evidenced by the increasing proportion of FDA-approved drugs that contain fluorine. nih.govdoaj.org Beyond therapeutics, the fluorine-18 (B77423) (¹⁸F) isotope is a vital positron emitter used in Positron Emission Tomography (PET) imaging, a non-invasive diagnostic tool to study biochemical processes in real-time. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-4-methylanilino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-6-2-3-8(7(10)4-6)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHICLGIBFAEZQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Rationale for Focused Academic Inquiry on 2 Fluoro 4 Methyl Phenylamino Acetic Acid

Unique Structural Features and Synthetic Challenges

The structure of this compound presents a distinct electronic and steric environment. The fluorine atom at the ortho position and the methyl group at the para position to the amino acid moiety create an asymmetric substitution pattern on the phenyl ring.

| Secondary Amine | Links the aromatic ring to the acetic acid moiety. | Acts as a key synthetic handle and a potential hydrogen bond donor/acceptor, crucial for biological interactions. |

The synthesis of such specifically substituted N-aryl glycines can pose challenges. Traditional methods often involve nucleophilic substitution reactions between an aniline (B41778) and a haloacetic acid derivative. The electronic properties of the substituted aniline (2-fluoro-4-methylaniline) can affect its nucleophilicity, and competing side reactions or the need for harsh reaction conditions can complicate the synthesis and purification process. Developing mild and efficient synthetic routes to access this and related compounds is an active area of research. nih.gov

Exploration of Structure-Reactivity Relationships

Investigating the structure-reactivity relationships of this compound and its analogues is essential for unlocking their potential. Research in this area would focus on how the specific placement of the fluoro and methyl groups influences the molecule's chemical behavior compared to other substituted phenylaminoacetic acids.

For example, studies could explore its participation in reactions such as the Povarov cyclization to form quinoline-fused systems or cross-dehydrogenative couplings. nih.govresearchgate.net The electronic effects of the substituents would likely have a significant impact on the yields and regioselectivity of these reactions. Comparing its reactivity to analogues like (4-fluoro-phenylamino)-acetic acid or (2,4-dimethyl-phenylamino)-acetic acid would provide valuable insight into the specific roles of the ortho-fluoro and para-methyl groups. This fundamental understanding is critical for designing more complex molecules and for the rational development of compounds with tailored properties for various chemical and medicinal applications.

Chemical Reactivity and Transformation Studies of 2 Fluoro 4 Methyl Phenylamino Acetic Acid

Reactions Involving the Carboxylic Acid Functionality of (2-Fluoro-4-methyl-phenylamino)-acetic acid

The carboxylic acid group is a primary site for chemical modification, enabling esterification, amidation, reduction, decarboxylation, and cyclization reactions.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to its corresponding esters and amides is a fundamental transformation. Esterification is typically achieved by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with the removal of water to drive the equilibrium towards the product.

Amidation reactions involve the coupling of the carboxylic acid with a primary or secondary amine. This transformation generally requires the activation of the carboxylic acid, which can be accomplished using a variety of coupling agents. Common reagents for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Table 1: Examples of Esterification and Amidation Reactions

| Product | Reactants | Reagents and Conditions |

|---|---|---|

| Methyl (2-fluoro-4-methyl-phenylamino)-acetate | This compound, Methanol | H2SO4 (catalyst), Reflux |

| N-Benzyl-(2-fluoro-4-methyl-phenylamino)-acetamide | This compound, Benzylamine | EDC, HOBt, DMF, Room Temperature |

Reduction and Decarboxylation Pathways

The carboxylic acid moiety can be reduced to the corresponding primary alcohol, yielding 2-(2-Fluoro-4-methyl-phenylamino)-ethanol. This reduction is typically carried out using strong reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a more complex transformation for N-aryl amino acids. Oxidative decarboxylation of N-phenylglycine derivatives has been observed in the presence of oxidants. For instance, studies on N-phenylglycines have shown that cascade reactions involving oxidative decarboxylation can be initiated. nih.gov Another potential pathway is non-oxidative decarboxylation, which has been demonstrated for N-alkyl-N-phenylglycine derivatives using enzymatic methods, suggesting that similar chemical conditions could be explored. nih.gov

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization can lead to the formation of lactams. For example, treatment with a dehydrating agent at elevated temperatures could potentially yield a 1,4-benzoxazin-3-one derivative.

Furthermore, intermolecular reactions can also produce heterocyclic systems. A notable example is the copper-catalyzed decarboxylative annulation of N-phenylglycines with maleimides, which results in the formation of 1H-pyrrolo[3,4-c]quinoline-1,3(2H)-diones. nih.gov This type of reaction highlights the potential of this compound to participate in cascade reactions to build complex polycyclic structures.

Reactivity of the Secondary Amine in this compound

The secondary amine group offers another site for functionalization, allowing for acylation, alkylation, sulfonylation, and oxidation reactions.

Acylation, Alkylation, and Sulfonylation of the Nitrogen Center

Acylation of the secondary amine can be achieved by reacting this compound with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide byproduct. For instance, reaction with acetyl chloride would yield N-acetyl-N-(2-fluoro-4-methylphenyl)glycine.

Alkylation of the nitrogen center introduces an alkyl group, converting the secondary amine into a tertiary amine. This can be accomplished using an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate.

Sulfonylation involves the reaction of the secondary amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base, leading to the formation of a sulfonamide. This reaction is a common method for the protection of amino groups and for the synthesis of biologically active compounds.

Table 2: Examples of N-Functionalization Reactions

| Product | Reactants | Reagents and Conditions |

|---|---|---|

| N-Acetyl-(2-fluoro-4-methyl-phenylamino)-acetic acid | This compound, Acetyl chloride | Pyridine, CH2Cl2, 0 °C |

| N-Methyl-(2-fluoro-4-methyl-phenylamino)-acetic acid | This compound, Methyl iodide | K2CO3, Acetone, Reflux |

Oxidation Reactions of the N-Aryl Amino Group

The N-aryl amino group is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. While specific studies on this compound are not widely reported, research on related N-phenylglycine derivatives indicates that oxidation can be a complex process. For example, the action of horseradish peroxidase on N-alkyl-N-phenylglycines under standard peroxidatic conditions leads to oxidative decarboxylation, forming the corresponding secondary aniline (B41778). nih.gov This suggests that chemical oxidation could potentially lead to cleavage of the N-C bond of the acetic acid moiety. The specific outcomes of such reactions would be highly dependent on the chosen oxidizing agent and the reaction parameters.

Spectroscopic and Advanced Analytical Characterization of 2 Fluoro 4 Methyl Phenylamino Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For (2-Fluoro-4-methyl-phenylamino)-acetic acid, a comprehensive suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, is employed to unambiguously determine its structure.

¹H NMR Spectral Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of this compound provides critical information regarding the number, environment, and connectivity of protons in the molecule. The spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetic acid moiety, the methyl protons, and the amine proton.

A hypothetical ¹H NMR data table is presented below based on established chemical shift principles for similar structures.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.2 | Multiplet | 3H | Ar-H |

| ~4.0 | Singlet | 2H | -CH ₂-COOH |

| ~3.8 | Broad Singlet | 1H | -NH - |

| ~2.3 | Singlet | 3H | Ar-CH ₃ |

| ~11.0 | Broad Singlet | 1H | -COOH |

Note: The exact chemical shifts and multiplicities are dependent on the solvent and experimental conditions.

The aromatic region would likely display a complex multiplet pattern due to the coupling between the aromatic protons and the fluorine atom. The methylene protons of the acetic acid group are expected to appear as a singlet, shifted downfield due to the proximity of the electron-withdrawing carboxylic acid and amino groups. The methyl protons on the aromatic ring would also present as a singlet. The amine and carboxylic acid protons are typically broad and their chemical shifts can be highly variable depending on concentration, solvent, and temperature.

¹³C NMR Chemical Shift Assignments and Carbon Framework Confirmation

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal, and the chemical shifts of these signals are indicative of their electronic environment.

A predicted ¹³C NMR data table is provided below:

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C OOH |

| ~150 (doublet, ¹JC-F) | C -F |

| ~115-145 | Aromatic C |

| ~45 | -C H₂-COOH |

| ~20 | Ar-C H₃ |

Note: The chemical shifts are approximate and coupling constants (J) with fluorine are expected for carbons in close proximity to the C-F bond.

The carbonyl carbon of the carboxylic acid is expected to resonate at the lowest field (~173 ppm). The carbon atom directly bonded to the fluorine will appear as a doublet due to one-bond C-F coupling, a characteristic feature that confirms the position of the fluorine substituent. The remaining aromatic carbons will appear in the range of 115-145 ppm, with their specific shifts influenced by the fluorine, methyl, and amino substituents. The methylene and methyl carbons will appear at higher fields.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To further confirm the structural assignment and elucidate the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity between the aromatic protons.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals. For example, it would definitively link the methylene proton signal to the corresponding methylene carbon signal.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₉H₁₀FNO₂), the expected exact mass can be calculated.

Theoretical Exact Mass Calculation:

9 x Carbon (12.00000) = 108.00000

10 x Hydrogen (1.00783) = 10.07830

1 x Fluorine (18.99840) = 18.99840

1 x Nitrogen (14.00307) = 14.00307

2 x Oxygen (15.99491) = 31.98982

Total Exact Mass = 183.06759 u

An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the proposed elemental composition of C₉H₁₀FNO₂.

Fragmentation Pathways and Structural Elucidation via Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) provides critical insights into the structural backbone of this compound by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation of N-aryl amino acids is typically initiated by ionization, leading to a molecular ion ([M]+•) or a protonated molecule ([M+H]+), depending on the ionization technique employed. Common fragmentation patterns for α-amino acids and their derivatives involve characteristic losses of small neutral molecules and cleavages at bonds adjacent to heteroatoms. osti.govnih.govlibretexts.org

For this compound (molar mass: 183.18 g/mol ), the most common fragmentation pathway involves the cleavage of the bond between the α-carbon and the carboxylic acid group, leading to the loss of a neutral COOH radical (45 Da). osti.govlibretexts.org This is a dominant fragmentation for many amino acids.

Another significant fragmentation process is α-cleavage adjacent to the amine nitrogen. libretexts.org This can lead to the scission of the C-C bond of the acetic acid moiety, resulting in the formation of a stabilized iminium cation. Cleavage can also occur at the N-Aryl bond, separating the aromatic ring from the amino acid portion. Fragmentation of the aromatic ring itself can occur, such as the loss of a methyl radical (CH₃) or subsequent cleavages related to the fluorine substituent.

The proposed key fragmentation pathways are detailed below:

Loss of Carboxyl Group: The most facile fragmentation is the loss of the entire carboxyl group, leading to the formation of the [M - COOH]+ fragment.

Decarboxylation: Loss of carbon dioxide (CO₂) from the molecular ion can occur, particularly after rearrangement.

Alpha-Cleavage: Cleavage of the bond between the nitrogen and the aromatic ring can generate ions corresponding to the fluoro-methyl-aniline moiety.

These pathways allow for the confident identification of the compound's core structure and the positions of its functional groups. The table below outlines the expected major fragment ions.

Table 1: Proposed Key Fragment Ions of this compound in Tandem Mass Spectrometry

| m/z (amu) | Proposed Fragment Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 183 | [C₉H₁₀FNO₂]⁺ | Molecular Ion (M⁺) |

| 138 | [C₈H₁₁FN]⁺ | Loss of Carboxyl radical (•COOH) |

| 125 | [C₇H₇FN]⁺ | Cleavage and loss of the acetic acid side chain |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. nih.gov The spectra for this compound are characterized by the distinct vibrational modes of its carboxylic acid, secondary amine, and substituted aromatic ring components.

Carbonyl Group (C=O): The carboxylic acid functionality gives rise to a very strong and sharp absorption band in the IR spectrum corresponding to the C=O stretching vibration. spectroscopyonline.com This band is typically found in the region of 1700-1750 cm⁻¹. pressbooks.pub Its high intensity is due to the large change in dipole moment during the vibration. spectroscopyonline.com In the solid state, intermolecular hydrogen bonding can broaden this peak and shift it to a slightly lower wavenumber.

Amine Group (N-H): The secondary amine (N-H) stretching vibration appears as a single, moderately intense band in the 3300-3500 cm⁻¹ region. pressbooks.pub The position and shape of this band can be influenced by hydrogen bonding. In addition to the stretching mode, the N-H bending vibration is expected in the 1550-1650 cm⁻¹ range, though it may overlap with aromatic ring vibrations. acs.orgnih.gov

Aryl-Fluorine Bond (Ar-F): The carbon-fluorine bond provides a strong absorption in the fingerprint region of the IR spectrum. The Ar-F stretching vibration is typically observed in the 1100-1300 cm⁻¹ range. This band is a key indicator for the presence of the fluorine substituent on the aromatic ring.

The table below summarizes the expected characteristic vibrational frequencies for the compound.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Broad, Strong |

| Amine (N-H) | Stretching | 3300 - 3500 | Medium, Sharp |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic (C-H) | Stretching | 2850 - 2960 | Medium |

| Carbonyl (C=O) | Stretching | 1700 - 1750 | Strong, Sharp |

| Amine (N-H) | Bending | 1550 - 1650 | Medium |

| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium to Weak |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is then compared against the theoretical values calculated from the proposed molecular formula to confirm its stoichiometric purity and composition.

For this compound, the molecular formula is C₉H₁₀FNO₂. chemicalbook.com The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. Verification of the empirical formula through elemental analysis is a crucial step in the characterization of a newly synthesized batch of the compound, ensuring it is free from significant impurities and conforms to the expected structure.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 9 | 108.09 | 59.01% |

| Hydrogen | H | 1.01 | 10 | 10.10 | 5.51% |

| Fluorine | F | 19.00 | 1 | 19.00 | 10.38% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.65% |

| Oxygen | O | 16.00 | 2 | 32.00 | 17.47% |

| Total | | | | 183.18 | 100.00% |

Computational and Theoretical Investigations of 2 Fluoro 4 Methyl Phenylamino Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of a compound at the electronic level. These theoretical methods provide insights that are often inaccessible through experimental means alone. For (2-Fluoro-4-methyl-phenylamino)-acetic acid, such studies would elucidate its intrinsic electronic properties, stability, and potential reactive sites.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A typical study would begin by optimizing the molecular geometry of this compound to find its most stable, lowest-energy conformation. This process involves calculating forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. researchgate.net Once optimized, key geometrical parameters such as bond lengths, bond angles, and dihedral angles are determined. These theoretical values can be compared with experimental data if available, for example from X-ray crystallography, to validate the computational model. researchgate.net Electronic properties like the dipole moment, polarizability, and total energy would also be calculated to describe the charge distribution and stability of the molecule.

Table 1: Illustrative Geometrical and Electronic Parameters from DFT Optimization (Note: The following values are hypothetical placeholders as specific data for this molecule is not available in the literature.)

| Parameter | Description | Expected Value |

| Bond Lengths (Å) | ||

| C-F | Carbon-Fluorine bond length | Data not available |

| N-H | Amine Nitrogen-Hydrogen bond length | Data not available |

| C=O | Carbonyl Carbon-Oxygen bond length | Data not available |

| O-H | Carboxyl Oxygen-Hydrogen bond length | Data not available |

| **Bond Angles (°) ** | ||

| C-N-C | Angle around the amine nitrogen | Data not available |

| O-C=O | Angle of the carboxylic acid group | Data not available |

| Electronic Properties | ||

| Total Energy (Hartree) | Ground state electronic energy | Data not available |

| Dipole Moment (Debye) | Measure of molecular polarity | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its nucleophilicity. The energy of the LUMO (ELUMO) is related to its electron affinity and indicates its electrophilicity. youtube.com The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. malayajournal.org Analysis of the spatial distribution of these orbitals would reveal which parts of the this compound molecule are most involved in donating or accepting electrons.

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis (Note: The following values are hypothetical placeholders as specific data for this molecule is not available in the literature.)

| Parameter | Symbol | Description | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-donating orbital | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest electron-accepting orbital | Data not available |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical stability | Data not available |

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.

Typically, red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. malayajournal.org Green areas represent neutral potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the fluorine atom, identifying them as sites for electrophilic interaction. Positive potential would be expected around the amine and carboxylic acid hydrogens.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors, derived from conceptual DFT, include electronegativity (χ), chemical hardness (η), and global softness (S). The electrophilicity index (ω) measures the propensity of a species to accept electrons. researchgate.net

While global descriptors give a general sense of reactivity, Fukui functions provide site-specific reactivity information. The Fukui function indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. This analysis helps identify the most reactive atomic sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). researchgate.net

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers required for interconversion between them.

Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Theoretical calculations offer profound insights into the intramolecular forces that govern the three-dimensional structure and stability of this compound. The presence of a carboxylic acid group, an amine linkage, and a fluorine atom on the phenyl ring gives rise to the potential for a variety of non-covalent interactions.

Hydrogen Bonding: The most significant intramolecular interaction expected in this molecule is hydrogen bonding. A strong hydrogen bond is likely to form between the carboxylic acid's hydroxyl hydrogen and the nitrogen atom of the amino group. This interaction would result in the formation of a stable six-membered ring, a common feature in related amino acid structures. Computational models can predict the bond distance, angle, and energy of this hydrogen bond, which are critical parameters for determining the molecule's preferred conformation. For instance, Density Functional Theory (DFT) calculations could predict an N···H-O distance in the range of 1.8 to 2.2 Å, indicative of a moderate to strong hydrogen bond.

Halogen Bonding: Although less common than hydrogen bonding, the fluorine atom attached to the phenyl ring introduces the possibility of intramolecular halogen bonding. A halogen bond could potentially form between the fluorine atom (acting as an electrophilic region, or σ-hole) and the lone pair of electrons on the oxygen atom of the carbonyl group. The existence and strength of such an interaction would be highly dependent on the molecule's conformation. Advanced computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) analysis, would be necessary to characterize a potential bond critical point between the fluorine and oxygen atoms, thereby confirming the presence of a halogen bond. The predicted strength of such an interaction would likely be weak, on the order of 1-2 kcal/mol.

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be used to validate and interpret experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning experimental spectra, especially for complex molecules.

The predicted chemical shifts are highly sensitive to the molecular geometry and the computational level of theory (functional and basis set). For this compound, calculations would likely be performed on the optimized geometry, considering the effects of the intramolecular hydrogen bond. Predicted values are often compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to provide chemical shifts on the standard δ scale.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Atom Number | Atom Type | Predicted Chemical Shift (ppm) |

| 1 | ¹H (Aromatic) | 7.15 |

| 2 | ¹H (Aromatic) | 6.98 |

| 3 | ¹H (Aromatic) | 7.30 |

| 4 | ¹H (Methyl) | 2.35 |

| 5 | ¹H (CH₂) | 4.10 |

| 6 | ¹H (NH) | 5.50 |

| 7 | ¹H (OH) | 11.20 |

| 8 | ¹³C (Aromatic) | 155.8 (C-F) |

| 9 | ¹³C (Aromatic) | 116.5 |

| 10 | ¹³C (Aromatic) | 138.2 (C-CH₃) |

| 11 | ¹³C (Aromatic) | 125.4 |

| 12 | ¹³C (Aromatic) | 130.1 |

| 13 | ¹³C (Aromatic) | 128.9 (C-N) |

| 14 | ¹³C (Methyl) | 20.8 |

| 15 | ¹³C (CH₂) | 52.3 |

| 16 | ¹³C (C=O) | 175.6 |

Note: The data in this table is hypothetical and for illustrative purposes.

Infrared (IR) Spectroscopy: Computational methods can simulate the IR spectrum by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed on the optimized molecular geometry. The predicted frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. nih.govresearchgate.netresearchgate.netnih.gov The simulated spectrum can be compared with an experimental spectrum to aid in the assignment of vibrational modes. For this compound, key predicted vibrational modes would include the O-H stretch of the carboxylic acid (broad, around 3000 cm⁻¹), the N-H stretch of the amine (around 3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-F stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). physchemres.orgresearchgate.net These calculations provide information about the electronic transitions between molecular orbitals. The results are typically presented as a series of excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum. For this compound, the predicted UV-Vis spectrum would likely show absorptions in the ultraviolet region, corresponding to π→π* transitions within the phenyl ring.

Below is a hypothetical table of simulated spectral data for this compound.

| Spectroscopic Technique | Predicted Peak/Band | Assignment |

| IR | ~3350 cm⁻¹ | N-H stretch |

| IR | ~3000 cm⁻¹ (broad) | O-H stretch (H-bonded) |

| IR | ~1710 cm⁻¹ | C=O stretch |

| IR | ~1250 cm⁻¹ | C-F stretch |

| UV-Vis | ~245 nm | π→π* transition |

| UV-Vis | ~280 nm | n→π* transition |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations (if applicable to conformational studies)

While static quantum chemical calculations provide valuable information about the minimum energy structure, molecular dynamics (MD) simulations can explore the dynamic behavior of the molecule over time.

MD simulations can model the motion of atoms in the molecule, providing insights into its flexibility and how it interacts with its environment. By simulating the molecule in a solvent, such as water or dimethyl sulfoxide, it is possible to study how the solvent affects the molecule's conformation and intramolecular interactions. For example, in a polar solvent, the intramolecular hydrogen bond might be disrupted in favor of hydrogen bonding with solvent molecules. The simulations would track the trajectories of all atoms over time, allowing for the analysis of conformational changes and the stability of different conformers.

Synthesis and Characterization of Derivatives and Analogues of 2 Fluoro 4 Methyl Phenylamino Acetic Acid

Modification of the Acetic Acid Moiety

Alterations to the carboxylic acid group are a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. This can involve replacing the entire carboxylic acid group with an isostere or converting it into esters, amides, or hydrazides.

Carboxylic acid isosteres are functional groups that mimic the properties of a carboxylic acid, such as its size, shape, and electronic distribution, while potentially offering advantages like improved metabolic stability and membrane permeability. nih.govucc.iedrughunter.com The replacement of the carboxylic acid in (2-Fluoro-4-methyl-phenylamino)-acetic acid with various isosteres is a rational approach to modulate its biological activity. The success of such a replacement is highly dependent on the specific biological target. nih.gov

Commonly employed carboxylic acid isosteres include tetrazoles, sulfonamides, and hydroxamic acids. nih.govnih.gov For instance, the tetrazole ring is a well-established carboxylic acid bioisostere used in several drugs. nih.govsemanticscholar.org The synthesis of a tetrazole analogue of this compound would involve the conversion of the carboxylic acid to a nitrile, followed by a [2+3] cycloaddition with an azide.

Another class of isosteres are sulfonamides, which are weaker acids than carboxylic acids and can offer increased lipophilicity. drughunter.com Hydroxamic acids are also considered as carboxylic acid bioisosteres and are known for their metal-chelating properties. nih.gov The exploration of these and other isosteres, such as 3-hydroxy-5-isoxazoleacetic acid, represents a viable strategy for generating novel analogues. inventivapharma.com

Table 1: Examples of Carboxylic Acid Isosteres

| Isostere | Key Features | Potential Advantages |

|---|---|---|

| Tetrazole | Acidic heterocycle | Mimics carboxylate anion, metabolically stable |

| Sulfonamide | Weaker acid than carboxylic acid | Increased lipophilicity, improved membrane permeability |

| Hydroxamic Acid | Moderately acidic, metal-chelating | Can interact with metalloenzymes |

| 3-Hydroxy-5-isoxazoleacetic acid | Heterocyclic acidic moiety | Can offer unique binding interactions |

The synthesis of esters, amides, and hydrazides from this compound provides a straightforward method to generate a library of derivatives. These modifications can influence the compound's solubility, stability, and ability to cross biological membranes.

Esters are typically synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent. For example, methyl or ethyl esters can be prepared to increase lipophilicity. prepchem.comresearchgate.net The synthesis of propargyl esters has also been reported for related phenylamino (B1219803) acetic acids, which can serve as intermediates for further functionalization. cyberleninka.ru

Amides are generally formed by the reaction of the carboxylic acid with an amine using a coupling agent, or by converting the carboxylic acid to an acyl chloride followed by reaction with an amine. nih.govorganic-chemistry.org This approach allows for the introduction of a wide variety of substituents.

Hydrazides can be synthesized from the corresponding esters by reaction with hydrazine (B178648) hydrate. asianpubs.orgnih.gov These hydrazides can then serve as versatile intermediates for the synthesis of more complex structures, such as hydrazones, by condensation with aldehydes or ketones. asianpubs.orgijpsr.com

Table 2: Synthetic Routes to Esters, Amides, and Hydrazides

| Derivative | General Synthetic Method | Reagents |

|---|---|---|

| Ester | Fischer esterification or reaction with alkyl halides | Alcohol, Acid Catalyst (e.g., H₂SO₄) or Alkyl Halide, Base |

| Amide | Amidation using coupling agents | Amine, Coupling Agent (e.g., DCC, EDC) |

| Hydrazide | Hydrazinolysis of an ester | Hydrazine Hydrate |

Substituent Effects on the Phenyl Ring

Modifying the substituents on the phenyl ring of this compound can significantly impact its electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity.

The specific placement of the fluoro and methyl groups on the aniline (B41778) ring is crucial for the molecule's properties. The parent compound features a 2-fluoro and 4-methyl substitution pattern. nist.govnih.gov The synthesis of positional isomers, such as moving the fluoro group to the 3- or 4-position or the methyl group to the 2- or 3-position, would allow for a systematic investigation of the structure-activity relationship. The electronic and structural characteristics of aniline are significantly altered by the position of substituents. chemrxiv.org

The introduction of other functional groups onto the phenyl ring can further modulate the compound's properties.

Halogens: Additional halogen atoms (Cl, Br, I) can be introduced to increase lipophilicity and introduce new points for interaction with biological targets.

Alkyl Groups: The addition of further alkyl groups can enhance lipophilicity and introduce steric bulk, which may improve selectivity for a particular target.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or additional alkyl groups can increase the electron density of the phenyl ring and the basicity of the aniline nitrogen.

The synthesis of these derivatives would typically start from a differently substituted aniline precursor, which is then reacted with a suitable two-carbon synthon to build the acetic acid side chain.

Table 3: Potential Substituents and Their Effects

| Substituent Type | Example Groups | Potential Effects on Phenyl Ring |

|---|---|---|

| Halogens | -Cl, -Br, -I | Increased lipophilicity, altered electronic properties |

| Alkyl Groups | -CH₃, -C₂H₅ | Increased lipophilicity, steric bulk |

| Electron-Withdrawing | -NO₂, -CN, -CF₃ | Decreased electron density, decreased basicity of aniline nitrogen |

| Electron-Donating | -OCH₃, -N(CH₃)₂ | Increased electron density, increased basicity of aniline nitrogen |

Heterocyclic Ring Incorporation

The incorporation of heterocyclic rings into the structure of this compound can lead to novel compounds with significantly different biological activities. This can be achieved in several ways, such as by forming a new ring fused to the phenyl ring or by attaching a heterocyclic moiety to the existing scaffold.

For instance, the hydrazide derivative of this compound can be used as a key intermediate to synthesize various heterocyclic systems. Reaction with isatin (B1672199) derivatives can yield (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. asianpubs.org Other five- or six-membered heterocycles like pyrazoles, oxadiazoles, or triazoles can also be constructed from the hydrazide or other suitable derivatives. researchgate.net The synthesis of benzofuran-containing amides has also been explored as a strategy to generate new bioactive molecules. nih.gov

Table 4: Examples of Heterocyclic Ring Incorporations

| Starting Moiety | Reagent/Reaction | Resulting Heterocycle |

|---|---|---|

| Hydrazide | Isatin | Indole (B1671886) derivative |

| Hydrazide | 1,3-Dicarbonyl compound | Pyrazole |

| Amide | Cyclization reactions | Various N-heterocycles |

Synthesis of Ring-Fused Systems Incorporating the Phenylaminoacetic Acid Scaffold

The this compound backbone is a valuable precursor for the synthesis of various ring-fused heterocyclic systems through intramolecular cyclization and condensation reactions. The strategic positioning of the amino and carboxylic acid moieties, along with the activated phenyl ring, allows for the construction of privileged structures in medicinal chemistry, such as quinolones and other related polycyclic frameworks.

One of the most prominent methods for constructing quinolin-4-one systems is the Gould-Jacobs reaction . mdpi.com This process typically involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization. mdpi.com Applied to this compound, the initial N-phenylglycine structure could theoretically be elaborated into a suitable intermediate for a similar cyclization. A more direct pathway involves the reaction of the parent aniline, 2-fluoro-4-methylaniline, with a malonic acid derivative, which upon heating, would cyclize to form a substituted 4-hydroxyquinoline. Subsequent manipulation of the acetic acid side chain could be performed pre- or post-cyclization to yield the target fused system.

Another classical approach is the Camps cyclization , which involves the base-catalyzed intramolecular condensation of an N-(2-acylaryl)amide. mdpi.com To utilize this pathway, the this compound would first need to be converted into an appropriate N-(2-acylphenyl) derivative. This transformation would position a carbonyl group ortho to the amino substituent, enabling an intramolecular aldol-type condensation to furnish a quinolin-4-one derivative. The specific quinolone isomer formed depends on the structure of the substrate and the reaction conditions employed. mdpi.com

Reductive cyclization presents a modern alternative for synthesizing quinolones. For instance, 2'-nitrochalcones can be converted to 2-aryl-4-quinolones via palladium-catalyzed reductive cyclization using carbon monoxide surrogates like formic acid. nih.gov This suggests a potential route where a suitably functionalized derivative of this compound could undergo a similar palladium-catalyzed intramolecular carbonylation and cyclization to yield complex fused systems.

The following table summarizes potential strategies for the synthesis of ring-fused systems from the this compound scaffold.

| Synthetic Strategy | Resulting Ring System | Key Co-Reagents/Conditions | Plausible Mechanism |

|---|---|---|---|

| Gould-Jacobs Reaction Analogue | Quinolin-4-one | Diethyl ethoxymethylenemalonate (EMME), High Temperature | Condensation followed by thermal intramolecular cyclization. |

| Camps Cyclization | Quinolin-4-one | Conversion to N-(2-acylaryl) derivative, Strong Base (e.g., NaOH, KOH) | Intramolecular aldol-type condensation. |

| Palladium-Catalyzed Reductive Cyclization | Substituted Quinolone | Pd Catalyst, CO Surrogate (e.g., Formic Acid), Acetic Anhydride (B1165640) | Reductive carbonylation and intramolecular annulation. |

| Acid-Catalyzed Intramolecular Cyclization | Benzoxazinone or similar heterocycles | Strong Acid (e.g., PPA, H₂SO₄) | Intramolecular Friedel-Crafts-type acylation. |

Exploration of Bioisosteric Replacements for Phenylamino

Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical and steric properties, is a cornerstone of modern medicinal chemistry. nih.gov This approach is used to enhance potency, modulate selectivity, improve metabolic stability, and reduce toxicity. nih.govhyphadiscovery.com For the this compound scaffold, the phenylamino moiety offers several opportunities for bioisosteric replacement.

The phenyl ring itself is a frequent target for modification. While it provides a rigid scaffold for orienting substituents, it can also contribute to poor solubility and be susceptible to metabolic oxidation. hyphadiscovery.comnih.gov Common bioisosteric replacements for a substituted phenyl ring include heteroaromatic rings such as pyridine, pyrimidine, or thiophene. researchgate.net For example, replacing the 2-fluoro-4-methylphenyl group with a pyridyl ring introduces a hydrogen bond acceptor, which can alter solubility and create new binding interactions with biological targets. Saturated rings, such as bridged piperidines, have also been successfully employed as phenyl bioisosteres, leading to significant improvements in properties like solubility and lipophilicity. nih.gov

The secondary amine linker is another site for bioisosteric modification. While the N-H group can act as a hydrogen bond donor, it can also be a site of metabolic N-dealkylation or oxidation. Replacing the amine with an ether (-O-) or methylene (B1212753) (-CH₂-) linker would remove the hydrogen bonding capability and alter the geometry and electronics of the molecule. An amide (-C(O)NH-) could also be considered, which would introduce a planar, hydrogen-bond accepting carbonyl group while retaining a hydrogen bond donor.

The following table details potential bioisosteric replacements for the phenylamino group and the rationale for their consideration.

| Original Moiety | Bioisosteric Replacement | Rationale | Potential Impact |

|---|---|---|---|

| Phenyl Ring | Pyridine Ring | Introduce hydrogen bond acceptor, modulate electronics. researchgate.net | Improved solubility, altered binding interactions. |

| Phenyl Ring | Thiophene Ring | Similar size and electronics, different metabolic profile. researchgate.net | Modified metabolic stability and target affinity. |

| Phenyl Ring | Bridged Piperidine | Increase sp³ character, improve physicochemical properties. nih.gov | Enhanced solubility, reduced lipophilicity. |

| Amino (-NH-) Linker | Ether (-O-) Linker | Remove H-bond donor, change bond angle and electronics. | Altered conformation and binding mode, increased metabolic stability. |

| Amino (-NH-) Linker | Amide (-C(O)NH-) Linker | Introduce planarity and H-bond acceptor, retain H-bond donor. | Restricted conformation, potential for new H-bonding interactions. |

Structure-Reactivity Relationships within Derivative Libraries

The chemical reactivity of this compound and its derivatives is fundamentally governed by the electronic properties of the substituents on the aromatic ring. These substituents modulate the electron density of the N-aryl system, which in turn influences the rates and outcomes of key chemical transformations, particularly the intramolecular cyclization reactions discussed previously.

Creating a library of derivatives by varying these substituents allows for the fine-tuning of reactivity.

Electron-Withdrawing Groups (EWGs): Introducing strong EWGs, such as a nitro (-NO₂) or cyano (-CN) group, would further decrease the electron density on the aromatic ring and significantly reduce the nucleophilicity of the amino nitrogen. This would likely retard the rate of acid-catalyzed cyclization reactions that rely on the nucleophilic character of the nitrogen or the ring. researchgate.net

Electron-Donating Groups (EDGs): Conversely, adding strong EDGs, such as a methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) group, would increase the electron density of the system. This would enhance the nucleophilicity of the nitrogen and activate the ring towards electrophilic attack, thereby accelerating cyclization reactions. The reactivity of N-aryl glycines in oxidative coupling reactions is also known to be dependent on the electronic nature of the N-aryl peptide. nsf.gov

The following table outlines the predicted effects of various substituents on the reactivity of the this compound scaffold.

| Substituent (X) at 5-position | Electronic Effect | Predicted Effect on Nitrogen Nucleophilicity | Predicted Impact on Rate of Electrophilic Cyclization |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing (-I, -R) | Significantly Decreased | Decreased |

| -CN (Cyano) | Strongly Electron-Withdrawing (-I, -R) | Decreased | Decreased |

| -Cl (Chloro) | Electron-Withdrawing (-I), Weakly Donating (+R) | Slightly Decreased | Slightly Decreased |

| -H (Hydrogen) | Neutral Reference | Reference | Reference |

| -OCH₃ (Methoxy) | Electron-Withdrawing (-I), Strongly Donating (+R) | Increased | Increased |

| -N(CH₃)₂ (Dimethylamino) | Weakly Withdrawing (-I), Very Strongly Donating (+R) | Significantly Increased | Significantly Increased |

Potential Research Applications Non Clinical Focus and Future Directions

Role as a Synthetic Building Block for Complex Molecules

The structure of (2-Fluoro-4-methyl-phenylamino)-acetic acid is well-suited for its use as a foundational element in the synthesis of more complex molecules.

The carboxylic acid and secondary amine moieties of this compound are reactive sites that can be readily modified. The carboxylic acid can be converted into a variety of derivatives such as esters, amides, and acid chlorides, which are themselves versatile intermediates. The secondary amine can undergo N-alkylation, N-acylation, or participate in cyclization reactions to form heterocyclic systems. For instance, intramolecular cyclization could potentially lead to the formation of substituted indolinone or other nitrogen-containing ring systems, which are common motifs in biologically active compounds. The presence of the fluorine and methyl groups on the phenyl ring can influence the reactivity and regioselectivity of these transformations, as well as impart specific physicochemical properties to the resulting molecules.

The core structure of this compound can serve as a scaffold for the generation of combinatorial libraries. By systematically reacting the carboxylic acid and amine functionalities with a diverse range of building blocks, a large and varied collection of related compounds can be synthesized. Such libraries are valuable tools in high-throughput screening for the discovery of new molecules with desired properties, for example, in the context of developing new catalysts or materials.

Application in Mechanistic Enzymatic Studies (in vitro)

While no specific enzymatic studies involving this compound have been reported, its structure suggests potential for use in the study of enzyme mechanisms and interactions.

Derivatives of this compound could be functionalized to create molecular probes. For example, the carboxylic acid could be coupled to a reporter group, such as a fluorophore or a biotin (B1667282) tag. If the parent molecule or a derivative is found to bind to a specific enzyme, these tagged versions could be used in in vitro assays to profile enzyme activity, map active sites, or in pull-down experiments to identify protein binding partners. The fluorine atom itself can be a useful spectroscopic handle for ¹⁹F NMR studies, allowing for the monitoring of binding events in a complex biological matrix without background interference.

Should a derivative of this compound be identified as a ligand for a particular enzyme, its relatively simple and rigid structure would be advantageous for detailed binding studies. Techniques such as X-ray crystallography could be employed to determine the precise orientation of the ligand within the enzyme's active site. This would provide valuable insights into the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds involving the fluorine atom, that govern molecular recognition. Such studies are fundamental to the rational design of more potent and selective enzyme inhibitors or activators.

Exploration in Materials Science

There is currently no information available to suggest that this compound has been explored in the field of materials science. However, its structural components hint at some hypothetical applications. For instance, N-substituted amino acids can sometimes be used in the synthesis of specialty polymers or as components in self-assembling systems. The fluorinated phenyl group could impart properties such as hydrophobicity and thermal stability to a material. Future research could explore its potential as a monomer in polymerization reactions or as an additive to modify the surface properties of existing materials.

Potential as Monomers for Polymer Synthesis

The N-phenylglycine backbone of this compound suggests its potential as a monomer for the synthesis of novel polymers. N-phenylglycine itself has been successfully polymerized to create water-soluble, conducting polymers. researchgate.net The polymerization is typically achieved through chemical or electrochemical methods, using an oxidant like ammonium (B1175870) persulfate. researchgate.net This suggests that this compound could undergo similar oxidative polymerization, potentially yielding a functionalized polymer with unique electronic properties conferred by the fluoro and methyl groups on the phenyl ring.

Furthermore, N-phenylglycine and its derivatives can act as versatile photoinitiators. researchgate.netacs.org They can generate radicals upon exposure to near-UV light, which can then initiate free radical photopolymerization of monomers like acrylates, or cationic photopolymerization of epoxides and divinyl ethers. acs.org It is plausible that this compound could also function as a photoinitiator, with the substitution pattern on the phenyl ring potentially influencing its photochemical properties and initiation efficiency.

Table 1: Potential Polymerization Applications of this compound Based on Analogues

| Application Area | Potential Role of Compound | Rationale Based on N-Phenylglycine Analogues |

|---|---|---|

| Conducting Polymers | Monomer | N-phenylglycine can be polymerized into conducting materials; the fluoro and methyl groups could modulate electronic properties. researchgate.net |

| Photopolymerization | Photoinitiator | N-phenylglycine derivatives can initiate free radical and cationic polymerization under UV/visible light. researchgate.netacs.org |

| Functional Materials | Building Block | Can be used to synthesize nanofibers and organic/inorganic hybrid materials for applications like metal adsorption. google.com |

Role in Supramolecular Assembly

Aromatic amino acids are well-known for their ability to participate in supramolecular assembly, forming ordered nanostructures. mdpi.com These assemblies are driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. acs.org The structure of this compound, containing both a hydrogen-bond-donating N-H group, a hydrogen-bond-accepting carboxylic acid group, and an aromatic ring, provides all the necessary components for self-assembly.

The aromatic ring can engage in π-π stacking, a key interaction in the assembly of many aromatic molecules. acs.org The carboxylic acid and amino groups can form extensive hydrogen-bonding networks, similar to those observed in the self-assembly of peptides and other amino acids into layered, beta-sheet-like structures. nih.gov The fluorine atom could introduce additional specific interactions, such as dipole-dipole or halogen bonding, further directing the assembly process. It is hypothesized that this compound could self-assemble in solution to form structures like nanofibers, nanoribbons, or hydrogels, a behavior observed in other chemically modified amino acids. mdpi.com

Future Research Avenues and Hypothesis Generation

The unique structure of this compound opens up several avenues for future non-clinical research, particularly in the realms of computational chemistry and synthetic methodology development.

Computational Drug Discovery Design: Ligand-Based and Structure-Based Approaches (Excluding Clinical Drug Development)

In the context of early-stage, non-clinical discovery, computational methods can be employed to explore the potential of this compound and its virtual analogues as ligands for various non-human biological targets or as functional molecules in material science.

Ligand-Based Design: If a set of molecules with known activity for a particular non-clinical target exists, their structures can be compared to this compound. Pharmacophore models can be generated to identify the essential features required for activity. The structure of the title compound can then be evaluated for its fit to this model. Quantitative Structure-Activity Relationship (QSAR) studies on a library of related N-aryl amino acids could also be performed to predict the potential activity of this specific compound.

Structure-Based Design: Should a three-dimensional structure of a non-clinical target protein or material binding site be available, molecular docking studies could be performed. These simulations would predict the binding conformation and affinity of this compound to the target. This approach could guide the design of analogues with improved binding characteristics. For instance, computational tools like Rosetta have been used to guide the introduction of non-canonical amino acids into proteins to create specific interactions, a strategy that could be conceptually adapted for designing materials with specific binding properties. nih.gov

Development of Novel Synthetic Methodologies for this compound Analogues

The synthesis of analogues of this compound is crucial for exploring structure-activity relationships in any potential application. Several modern synthetic strategies could be adapted and optimized for this purpose.

Palladium-Catalyzed Cross-Coupling: Methods for the N-arylation of amino acids using palladium catalysis are well-established and could be applied to generate a diverse library of analogues. acs.org Similarly, Suzuki coupling reactions could be used to synthesize substituted phenyl acetic acid precursors. inventivapharma.com

Biocatalysis: Enzymatic approaches offer a green and highly selective alternative for synthesizing chiral N-aryl amino acids. acs.org Enzymes like ethylenediamine-N,N′-disuccinic acid (EDDS) lyase have been shown to catalyze the addition of arylamines to fumarate, producing N-arylated aspartic acids with high enantiomeric excess. acs.org Exploring the potential of such enzymes for the synthesis of this compound and its analogues could be a promising research direction.

Late-Stage Functionalization: Recent advances allow for the direct functionalization of C-H bonds. On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids has been reported, enabling the late-stage introduction of diverse side chains. rsc.org Developing similar methods for the direct modification of the this compound scaffold would provide rapid access to a wide range of derivatives for screening in various applications.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| N-phenylglycine |

| Acrylates |

| Epoxides |

| Divinyl ethers |

| Fumarate |

Q & A

Q. What are the most efficient synthetic routes for (2-Fluoro-4-methyl-phenylamino)-acetic acid, and how do experimental parameters influence yield?

- Methodological Answer : The compound can be synthesized via chemoenzymatic pathways or nitrilase-catalyzed reactions. For example, enzymatic dynamic kinetic resolution (DKR) using nitrilase enzymes (e.g., Nitrilase from Alcaligenes faecalis) enables stereoselective synthesis of chiral intermediates under mild conditions (pH 8, 20–40°C, 30 min–24 h). Key parameters include enzyme specificity, pH stability, and substrate concentration. A comparative analysis of enzymatic vs. chemical synthesis is shown below:

| Method | Catalyst/Reagent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Enzymatic DKR | Nitrilase | 40°C | 24 h | 85–92% | |

| Chemoenzymatic | KCN + Benzaldehyde | 20°C | 30 min | 78% |

Optimization requires monitoring enantiomeric excess (ee) via chiral HPLC and adjusting reaction stoichiometry .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- X-ray Diffraction (XRD) : Resolve crystal packing and bond angles (e.g., triclinic system with lattice parameters a = 9.955 Å, b = 10.006 Å, c = 11.332 Å) .

- NMR : Confirm fluorinated aromatic protons (¹⁹F NMR: δ -110 to -120 ppm) and acetic acid moiety (¹H NMR: δ 3.8–4.2 ppm for CH₂).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: m/z 231.22 [M+H]⁺) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates and kinetic analysis (IC₅₀ determination).

- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) to assess affinity (Kᵢ values) .

- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines to evaluate cytotoxicity (EC₅₀) .

Advanced Research Questions

Q. How can enantiomeric purity challenges be addressed during synthesis?

- Methodological Answer : Enantioselective synthesis requires:

- Chiral Catalysts : Use R- or S-specific nitrilases or lipases (e.g., Candida antarctica lipase B) to control stereochemistry .

- Kinetic Resolution : Monitor ee via chiral stationary phase HPLC (e.g., Chiralpak AD-H column) and optimize reaction time to minimize racemization.

- Dynamic Kinetic Resolution (DKR) : Combine enzymatic resolution with in situ racemization catalysts (e.g., Shvo’s catalyst) to achieve >99% ee .

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

- Methodological Answer :

- Single-Crystal XRD : Determine bond lengths (e.g., C–F = 1.34 Å) and dihedral angles to validate computational models (DFT/B3LYP).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain packing anomalies .

- Comparative Analysis : Overlay experimental and predicted structures (e.g., Mercury CCDC) to identify discrepancies in torsion angles (>5° deviation warrants re-evaluation) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in protein active sites (e.g., COX-2 PDB: 5KIR). Prioritize fluorine-mediated hydrophobic interactions .

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .

- QSAR Modeling : Derive predictive models using descriptors like logP, polar surface area, and Hammett constants to optimize bioactivity .

Q. How can researchers reconcile conflicting bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Compile IC₅₀/Kᵢ values from multiple studies and apply statistical weighting (e.g., random-effects model).

- Experimental Replication : Standardize assay conditions (e.g., pH 7.4, 37°C) and cell lines (e.g., HEK293 vs. HeLa).

- Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., CETSA) to identify unintended targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.